

Application Notes and Protocols for Investigating Synaptic Plasticity with PACAP (1-38)

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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

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Introduction

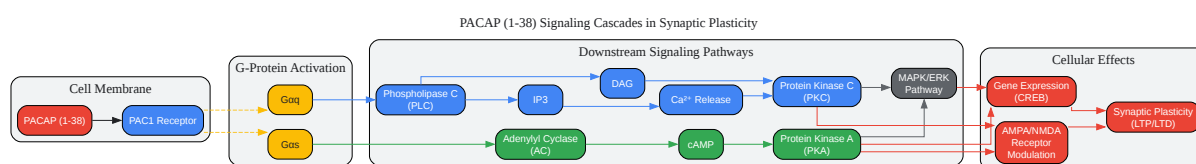
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays crucial roles in a wide range of biological processes within the central nervous system. The 38-amino acid form, PACAP (1-38), is the most abundant form in the brain and acts as a neurotransmitter, neuromodulator, and neurotrophic factor.^{[1][2]} PACAP (1-38) and its receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus.^{[1][3]} It modulates neuronal excitability, synaptic transmission, and plasticity, making it a significant target for investigating the molecular mechanisms underlying memory formation and for developing therapeutic strategies for cognitive disorders.^[1]

These application notes provide an overview of the signaling pathways activated by PACAP (1-38), summarize its effects on synaptic transmission, and offer detailed protocols for its use in electrophysiological studies of synaptic plasticity.

PACAP (1-38) Signaling Pathways in Neurons

PACAP (1-38) exerts its effects by binding to three main G-protein coupled receptors (GPCRs): the high-affinity PAC1 receptor (PAC1R), and two other receptors, VPAC1 and VPAC2, which it shares with the Vasoactive Intestinal Peptide (VIP).[2][4] The PAC1 receptor is predominantly coupled to G α s and G α q subunits, which activate adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[5][6] This dual coupling allows PACAP to trigger multiple intracellular signaling cascades that are fundamental to synaptic plasticity.

Activation of the G α s-AC pathway leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][7] The G α q-PLC pathway results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and the activation of Protein Kinase C (PKC).[5] These primary pathways can then engage other downstream effectors, including the Extracellular signal-Regulated Kinase (ERK)/MAPK pathway, which are critical for regulating gene expression and long-term changes in synaptic strength.[6][8]



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Caption: PACAP (1-38) signaling cascades relevant to synaptic plasticity.

Application Notes

Modulation of Excitatory Synaptic Transmission

PACAP (1-38) has demonstrated potent, dose-dependent effects on excitatory synaptic transmission. In the rat hippocampal CA1 region, brief application of low nanomolar concentrations (e.g., 0.05 nM) of PACAP-38 induces a long-lasting facilitation of basal synaptic transmission.[3][9] This enhancement of field excitatory postsynaptic potentials (fEPSPs) suggests that PACAP can strengthen synaptic connections under baseline conditions.[10] However, higher concentrations (e.g., 1 μ M) can induce long-term depression (LTD), indicating a complex regulatory role.[3] The facilitatory effect at low concentrations appears to be mediated, at least in part, through the cholinergic system, as it can be blocked by the muscarinic receptor antagonist atropine.[3][9]

Role in Long-Term Potentiation (LTP)

LTP, a cellular correlate of learning and memory, is significantly influenced by PACAP (1-38).[4] The long-lasting enhancement of synaptic efficacy induced by PACAP suggests shared mechanisms with LTP.[3] Studies have shown that the potentiation induced by 0.05 nM PACAP-38 is partially occluded by prior saturation of LTP with high-frequency stimulation (HFS).[3][10] This indicates that PACAP and electrically-induced LTP may converge on common downstream signaling pathways to enhance synaptic strength.[10] Furthermore, PACAP's ability to modulate NMDA and AMPA receptors via PKA and PKC pathways is central to its role in regulating the threshold and expression of LTP.[4][11]

Effects on Glutamate Receptors

PACAP (1-38) directly modulates the function of key glutamate receptors involved in synaptic plasticity.

- **AMPA Receptors:** PACAP (1-38) regulates the phosphorylation state of the AMPA receptor subunit GluA1.[11] Specifically, stimulation with 1 nM PACAP-38 increases the phosphorylation of GluA1 at serine 845 (S845) via a PKA-dependent pathway.[11] This phosphorylation is associated with increased surface expression of AMPA receptors, potentially contributing to the enhancement of synaptic strength.[11] PACAP's effects on AMPA receptors can be dose-dependent, with low concentrations causing potentiation via PAC1R and high concentrations leading to depression via VPAC2R.[12][13]
- **NMDA Receptors:** PACAP (1-38) enhances NMDA receptor function. Application of 1 nM PACAP-38 produces a robust and lasting increase in NMDA-evoked currents in isolated CA1

neurons.[14] This potentiation is mediated by the PAC1 receptor and involves the Gαq-PKC-Src kinase signaling pathway.[2][14] PACAP can also induce the phosphorylation of the NR2B subunit of the NMDA receptor, further enhancing its activity.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of PACAP (1-38) reported in key studies.

Table 1: Effects of PACAP (1-38) on Synaptic Transmission

| Concentration | Brain Region/Synapse | Key Finding | Citation(s) |
|---------------|------------------------|---|-------------|
| 0.05 nM | Rat Hippocampal CA1 | Induced a long-lasting enhancement of fEPSP slope to ~150% of baseline. | [3][10] |
| 0.05 nM | Rat Hippocampal CA1 | After LTP saturation, further enhanced fEPSP slope from 157% to ~204%. | [3][10] |
| 1 μM | Rat Hippocampal CA1 | Induced long-lasting depression (LTD) of synaptic transmission. | [3] |
| 100 nM | Rat Amygdala (BLA-CeL) | Enhanced excitatory postsynaptic currents (EPSCs) to ~148% of baseline. | [16] |

Table 2: Effects of PACAP (1-38) on Receptor Function

| Receptor/Subunit | Effect | Concentration | Pathway Implicated | Citation(s) |
|------------------|--|---------------|--------------------|-------------|
| AMPA (GluA1) | Increased phosphorylation at S845. | 1 nM | PKA | [11] |
| AMPA (GluA1) | Decreased phosphorylation at T840. | 1 nM | PP1/PP2A | [11] |
| NMDA | Increased NMDA-evoked currents to ~140% of baseline. | 1 nM | Gαq, PKC, Src | [14] |
| NMDA (NR2B) | Induced phosphorylation. | Not specified | cAMP/PKA | [15] |

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard methods for preparing viable brain slices for electrophysiology.[17][18]

Materials:

- Rodent (e.g., Wistar rat or C57BL/6 mouse)
- Anesthesia (e.g., isoflurane) and euthanasia equipment (e.g., guillotine)
- Vibrating microtome (vibratome)
- Dissection tools (forceps, scissors, spatula)
- Petri dishes, beakers
- Carbogen gas (95% O₂, 5% CO₂)

- Ice-cold NMDG-HEPES aCSF slicing solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH adjusted to 7.3-7.4 with HCl.[18]
- Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. pH 7.4.[18]

Procedure:

- Continuously saturate all aCSF solutions with carbogen gas for at least 15 minutes prior to use and throughout the experiment.
- Anesthetize the animal deeply and perform rapid decapitation.
- Quickly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.
- Isolate the hippocampus and mount it onto the vibratome stage using cyanoacrylate glue.
- Submerge the tissue in the ice-cold NMDG-HEPES aCSF-filled vibratome chamber.
- Cut transverse slices at a thickness of 300-400 μm.
- Transfer the slices immediately to a recovery chamber containing NMDG-HEPES aCSF heated to 32-34°C for 10-12 minutes.[18]
- After this initial recovery, transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to rest for at least 1 hour before recording.

Protocol 2: Electrophysiological Investigation of PACAP's Effect on LTP

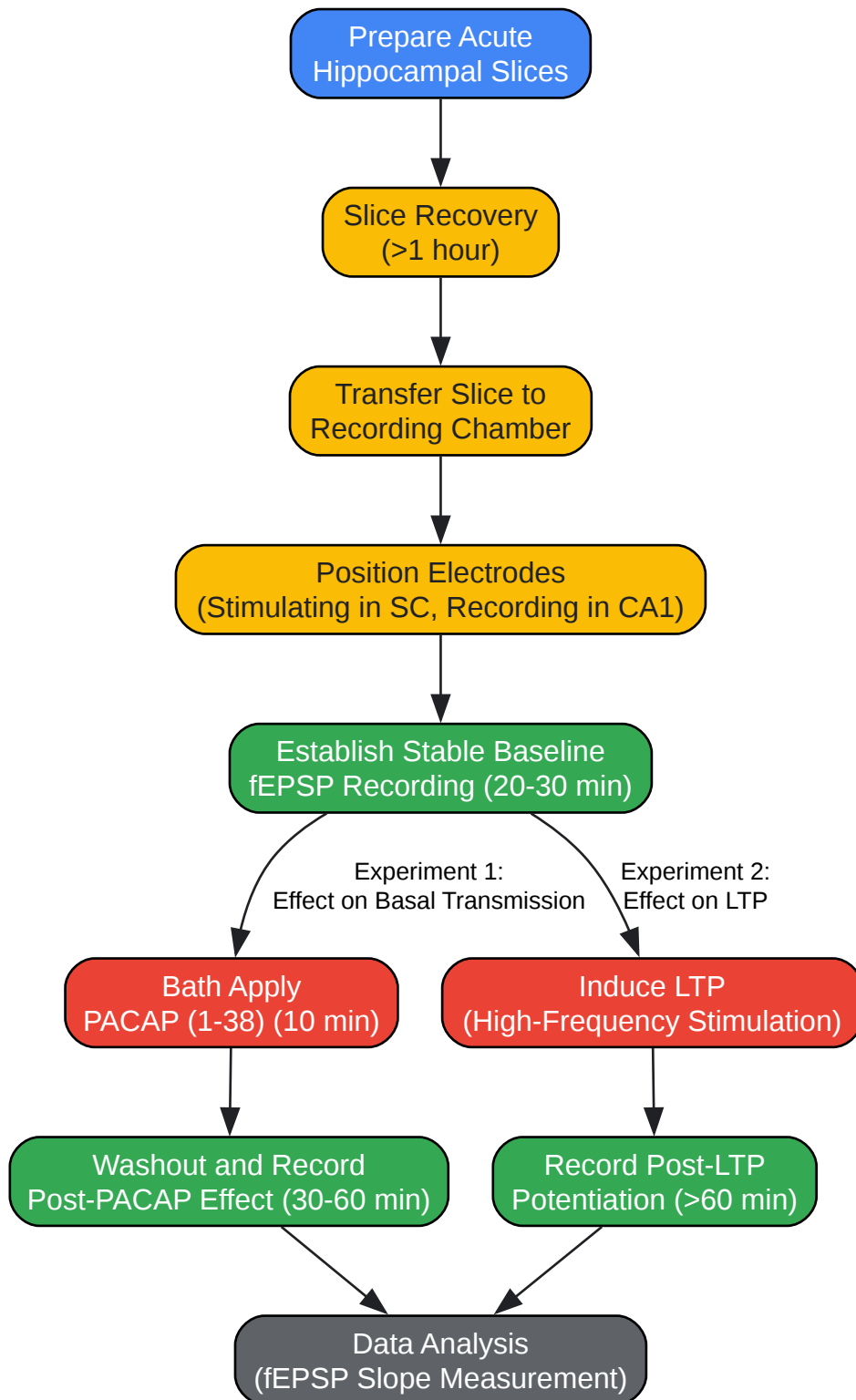
This protocol outlines the steps for recording fEPSPs from the Schaffer collateral-CA1 pathway to assess the impact of PACAP (1-38) on basal transmission and LTP.[3][10]

Materials:

- Prepared hippocampal slices (from Protocol 1)

- Electrophysiology rig with amplifier, digitizer, and data acquisition software
- Recording chamber with perfusion system
- Bipolar stimulating electrode (e.g., tungsten)
- Glass recording microelectrode (filled with recording aCSF, resistance 1-5 M Ω)
- PACAP (1-38) stock solution (e.g., in water or saline)

Experimental Workflow for PACAP and LTP Electrophysiology



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Caption: Workflow for studying PACAP's effects on synaptic plasticity.

Procedure:

- Transfer a recovered slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at 2-3 mL/min at 30-32°C.
- Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
- Deliver single baseline pulses (e.g., 0.1 ms duration) every 20-30 seconds at an intensity that evokes an fEPSP of 40-50% of the maximum response.
- Record a stable baseline for at least 20-30 minutes.
- To test the effect on basal transmission, switch the perfusion to aCSF containing the desired concentration of PACAP (1-38) (e.g., 0.05 nM) and apply for 10 minutes.[3][10]
- Following application, switch back to the standard aCSF (washout) and continue recording for at least 60 minutes to observe any long-lasting changes.
- To test the effect on LTP, after establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, separated by 20 seconds).
- Record the potentiated response for at least 60 minutes. In separate experiments, PACAP (1-38) can be applied before HFS to investigate its effect on LTP induction, or after LTP has been saturated to check for occlusion.[3][10]
- Data Analysis: Measure the initial slope of the fEPSP. Normalize all slope values to the average slope during the baseline period. Plot the normalized fEPSP slope over time to visualize the effects of PACAP (1-38) and/or HFS.

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